

# Unveiling the Target of Antimalarial Compound MMV1634566 Through Whole Genome Sequencing

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Compound of Interest		
Compound Name:	MMV1634566	
Cat. No.:	B15581491	Get Quote

# A Technical Guide for Researchers and Drug Development Professionals

Introduction: The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates the continuous discovery of novel antimalarial agents and their molecular targets. Whole genome sequencing (WGS) has emerged as a powerful tool in this endeavor, enabling the rapid identification of genetic mutations associated with drug resistance, which in turn can pinpoint the drug's target or mechanism of action. This technical guide details the application of WGS for the target identification of the antimalarial compound MMV1634566, a pyrazolopyridine derivative. Through in vitro evolution and genomic analysis, resistance to MMV1634566 has been unequivocally linked to single nucleotide polymorphisms (SNPs) in the P. falciparum ATP-binding cassette (ABC) transporter, ABCI3.

## **Data Presentation**

The primary quantitative data from the target identification studies of **MMV1634566** are the specific genetic mutations conferring resistance and the associated shift in the half-maximal inhibitory concentration (IC50) of the compound against resistant parasites.



Compoun d	Parasite Strain	Selection Pressure	Identified Gene Target	Mutation Type	Specific Mutations	Fold-Shift in IC50
MMV16345 66	P. falciparum 3D7	3x IC50	PfABCI3 (PF3D7_03 19700)	Single Nucleotide Polymorphi sm (SNP)	F689C, S696Y	Not specified in abstracts

## **Experimental Protocols**

The identification of PfABCI3 as the target of **MMV1634566** was achieved through a combination of in vitro resistance selection and whole genome sequencing. The general experimental protocol is outlined below.

#### In Vitro Resistance Selection

Objective: To generate P. falciparum parasites resistant to MMV1634566.

#### Methodology:

- Parasite Culture: A clonal line of P. falciparum (e.g., 3D7) is cultured in human erythrocytes in complete medium.
- Drug Pressure: A large population of parasites (typically 10<sup>8</sup> 10<sup>9</sup>) is exposed to a
  constant concentration of MMV1634566, usually at a concentration equivalent to three times
  the IC50 value.[1]
- Recrudescence Monitoring: The culture is monitored for the reappearance of viable parasites. The time to recrudescence is recorded.
- Clonal Isolation: Once a resistant population is established, individual parasite clones are isolated by limiting dilution.
- Phenotypic Characterization: The IC50 of MMV1634566 is determined for each resistant clone and compared to the parental sensitive strain to confirm the resistance phenotype.



## **Whole Genome Sequencing and Analysis**

Objective: To identify the genetic basis of resistance to MMV1634566.

#### Methodology:

- Genomic DNA Extraction: High-quality genomic DNA is extracted from the parental (sensitive) parasite line and each of the resistant clones.
- Library Preparation and Sequencing: Sequencing libraries are prepared from the extracted gDNA and sequenced using a high-throughput sequencing platform (e.g., Illumina).
- Sequence Alignment: The sequencing reads from both the parental and resistant clones are aligned to the P. falciparum 3D7 reference genome.
- Variant Calling: Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels)
  are identified in the resistant clones by comparing their genomes to the parental genome.
- Identification of Resistance-Conferring Mutations: The analysis focuses on non-synonymous mutations in coding regions that are present in the resistant clones but absent in the parental strain. In the case of MMV1634566, this analysis identified mutations in the PfABCI3 gene.
  [1][2][3][4][5]

## **Target Validation (Genetic Editing)**

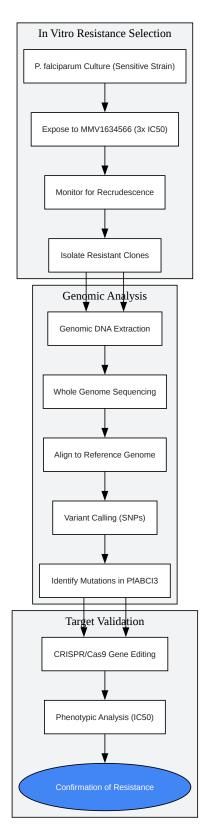
Objective: To confirm that the identified mutations in PfABCI3 are sufficient to confer resistance to MMV1634566.

#### Methodology:

- CRISPR/Cas9-mediated Gene Editing: The identified SNPs (F689C and S696Y) are independently introduced into the PfABCI3 locus of a drug-sensitive parasite line using the CRISPR/Cas9 system.
- Phenotypic Analysis: The susceptibility of the genetically edited parasites to MMV1634566 is assessed by determining their IC50 values and comparing them to the wild-type parental line. A significant increase in the IC50 of the edited lines confirms the role of the mutations in conferring resistance.



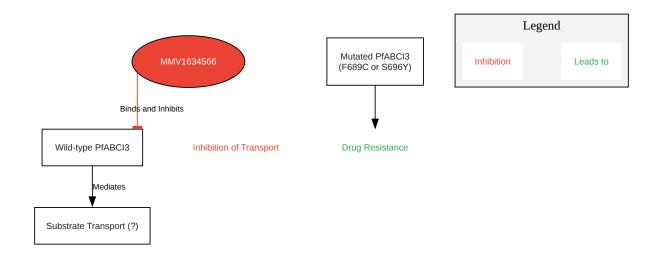
# **Mandatory Visualization**



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Caption: Experimental workflow for **MMV1634566** target identification.



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Caption: Proposed mechanism of action and resistance for MMV1634566.

## Conclusion

The application of whole genome sequencing provides a robust and unbiased approach for the identification of antimalarial drug targets. In the case of MMV1634566, this methodology successfully identified the P. falciparum ABC transporter ABCI3 as the primary determinant of resistance, strongly suggesting it is the direct or indirect target of the compound. The identification of specific resistance-conferring mutations (F689C and S696Y) provides invaluable tools for further elucidating the precise mechanism of action of this pyrazolopyridine series and for monitoring the potential emergence of resistance in the field. This case study underscores the integral role of genomics in modern antimalarial drug discovery and development.



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